2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol
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Overview
Description
2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol is a chemical compound with the molecular formula C7H12N2O and a molecular weight of 140.18 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol typically involves the reaction of 1,3-dimethyl-4-chloropyrazole with ethylene glycol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Oxidation: Formation of 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetaldehyde or 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid.
Reduction: Formation of 2-(1,3-dimethyl-1H-pyrazol-4-yl)ethane.
Substitution: Formation of 2-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl halides or amines.
Scientific Research Applications
2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **1,3-dimethyl-1H-pyrazol-4-yl)methylamine
- **1,3-dimethyl-1H-pyrazol-4-yl)methanol
- **1,3-dimethyl-1H-pyrazol-4-yl)acetic acid
Uniqueness
2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydroxyl group allows for various chemical modifications, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
2-(1,3-dimethylpyrazol-4-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-6-7(3-4-10)5-9(2)8-6/h5,10H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUWQPVDVNTTSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CCO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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